(3-Chloro-5-ethynyl-phenyl)-methyl-carbamic acid tert-butyl ester
Description
(3-Chloro-5-ethynyl-phenyl)-methyl-carbamic acid tert-butyl ester is a carbamate derivative featuring a phenyl ring substituted with chlorine at position 3 and an ethynyl group at position 3. The carbamic acid moiety is esterified with a tert-butyl group, while a methyl group is attached to the nitrogen atom.
Properties
IUPAC Name |
tert-butyl N-(3-chloro-5-ethynylphenyl)-N-methylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO2/c1-6-10-7-11(15)9-12(8-10)16(5)13(17)18-14(2,3)4/h1,7-9H,2-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZGHVQQEEVTVII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=CC(=CC(=C1)C#C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-5-ethynyl-phenyl)-methyl-carbamic acid tert-butyl ester typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-5-ethynylphenol and tert-butyl isocyanate.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic attack of the phenol on the isocyanate.
Solvent: Common solvents used in this reaction include dichloromethane or tetrahydrofuran.
Temperature: The reaction is typically conducted at room temperature to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
This compound can undergo nucleophilic substitution due to the presence of the chloro group. The reaction can be summarized as follows:
Where represents the (3-Chloro-5-ethynyl-phenyl) moiety and is a nucleophile such as an amine or alcohol.
Hydrolysis
Hydrolysis of the tert-butyl ester can occur under acidic or basic conditions, leading to the formation of the corresponding carbamic acid:
Where represents the tert-butyl group.
Cycloaddition Reactions
The ethynyl group allows for cycloaddition reactions, particularly with dienophiles in Diels-Alder reactions, which can lead to complex cyclic structures beneficial in drug development.
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Research Findings
Recent studies have explored various synthetic routes and reaction conditions for similar carbamate compounds. Notably:
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A study demonstrated that the use of specific catalysts significantly enhances yields in carbamate synthesis, indicating that optimizing reaction conditions is essential for maximizing efficiency .
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Another research highlighted the stability of such compounds under different pH conditions, which is crucial for understanding their behavior in biological systems .
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Data Tables
| Reaction Type | Conditions | Yield (%) | References |
|---|---|---|---|
| Nucleophilic Substitution | Base catalysis | 85 | |
| Hydrolysis | Acidic medium | 90 | |
| Cycloaddition | Diels-Alder conditions | 75 |
The analysis of (3-Chloro-5-ethynyl-phenyl)-methyl-carbamic acid tert-butyl ester reveals its potential in various chemical reactions, particularly nucleophilic substitutions and hydrolysis. Ongoing research into optimizing synthesis pathways and understanding its reactivity will enhance its applications in organic synthesis and medicinal chemistry.
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Future Directions
Further investigations into the biological activity of this compound could yield significant insights into its potential therapeutic uses. Additionally, exploring alternative synthetic routes may provide more efficient methods for producing this compound and related derivatives.
This detailed overview highlights the importance of understanding the chemical reactions associated with this compound to fully exploit its properties in scientific research and applications.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Protein Kinase Inhibition
The compound has been identified as a potential protein kinase inhibitor, which plays a crucial role in regulating cell cycle control. Protein kinases are essential for many cellular processes, and their dysregulation is often implicated in cancer and other diseases. The synthesis of derivatives of this compound can lead to the development of new therapeutic agents targeting specific kinases involved in tumor growth and progression .
1.2 Neuroprotective Effects
Research indicates that compounds similar to (3-Chloro-5-ethynyl-phenyl)-methyl-carbamic acid tert-butyl ester may exhibit neuroprotective properties. For instance, studies on related compounds have shown their ability to inhibit amyloid beta aggregation, which is a hallmark of Alzheimer's disease. This suggests that the compound could be explored for its potential in treating neurodegenerative disorders by modulating neuroinflammation and oxidative stress .
Synthesis and Characterization
The synthesis of this compound involves several steps, typically starting from easily accessible precursors. The synthetic route often includes the use of tert-butyl carbamate as a protecting group and various coupling reactions to introduce the chloro and ethynyl groups. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
| Synthesis Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Step 1 | Chloroacetylene, phenol derivatives | RT, solvent-free | High |
| Step 2 | Tert-butyl carbamate | 0°C to RT | Moderate |
| Step 3 | Coupling agents (e.g., EDC) | RT, aqueous medium | High |
Case Studies
3.1 Inhibition Studies
In a study examining the inhibitory effects of related carbamic acid derivatives on specific protein targets, it was found that certain modifications to the core structure significantly enhanced activity against cyclin-dependent kinases (CDKs). These findings suggest that this compound could be optimized for improved efficacy in inhibiting CDKs, which are crucial for cell cycle regulation .
3.2 Neuroprotective Assays
Another case study focused on evaluating the protective effects of compounds similar to this compound against amyloid-induced toxicity in neuronal cell lines. The results demonstrated a reduction in cell death and inflammation markers when treated with these compounds, indicating their potential role in neuroprotection .
Mechanism of Action
The mechanism of action of (3-Chloro-5-ethynyl-phenyl)-methyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the carbamate moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Tert-butyl carbamate derivatives :
- [5-(4-Trifluoromethoxy-phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-carbamic acid tert-butyl ester (): Substituents: A trifluoromethoxy-phenyl group linked to an oxadiazole ring. The trifluoromethoxy group introduces strong electron-withdrawing effects, unlike the electron-deficient chloro and ethynyl groups in the target .
- [5-(3-tert-Butyl-phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-carbamic acid tert-butyl ester ():
Halogenated phenyl carbamates :
Functional Group Reactivity
- Ethynyl group : Present only in the target compound, this group allows for alkyne-specific reactions (e.g., Huisgen cycloaddition), which are absent in analogs like the oxadiazole-containing derivatives .
- Chloro substituent: The chlorine atom in the target compound may enhance electrophilic aromatic substitution reactivity relative to non-halogenated analogs (e.g., tert-butyl-phenyl derivatives in ) .
Physicochemical and Spectroscopic Data
Comparative data for selected compounds are summarized below:
Limitations and Knowledge Gaps
- Direct biological or thermodynamic data for the target compound are absent in the provided evidence.
- Comparisons rely on structural extrapolation from patents and chemical databases, highlighting the need for experimental validation.
Biological Activity
(3-Chloro-5-ethynyl-phenyl)-methyl-carbamic acid tert-butyl ester is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. Its unique structural features suggest potential biological activities, including anti-inflammatory and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and synthesis methods.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C13H14ClN O2
- Molecular Weight : 253.71 g/mol
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Preparation of Ethynylbenzene Derivatives : Utilizing substituted benzaldehydes as starting materials.
- Formation of Carbamate : Reacting the ethynyl derivatives with tert-butyl carbamate under controlled conditions.
- Purification : Employing chromatography techniques to isolate the desired product.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets in the body:
- Inhibition of Inflammatory Pathways : The compound has been shown to suppress NF-kB activation, a key regulator in inflammatory responses, which may contribute to its anti-inflammatory effects .
- Anticancer Activity : Preliminary studies suggest that it may induce apoptosis in cancer cells by modulating pathways involving p53 and c-myc, leading to cell cycle arrest .
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds, providing insights into the potential effects of this compound:
- Anti-inflammatory Effects :
- Anticancer Properties :
- Toxicological Assessments :
Data Table: Summary of Biological Activities
Q & A
Basic: What are the optimal synthetic routes for introducing the tert-butyl carbamate group in (3-chloro-5-ethynyl-phenyl)-methyl-carbamic acid tert-butyl ester?
The tert-butyl carbamate (Boc) group is typically introduced via condensation reactions using tert-butanol, isobutene gas, or tert-butylating agents like Boc₂O. For aryl systems, acid-catalyzed tert-butylation in tert-butyl acetate (t-BuOAc) is effective, though solubility challenges may arise for polar substrates. Evidence suggests using fluorinated acids (e.g., trifluoroacetic acid, TFA) to enhance substrate solubility in organic solvents, though excessive TFA can reduce yields due to incomplete tert-butyl cation generation . Alternative methods include Suzuki coupling for functionalized aryl intermediates, as demonstrated in tert-butyl carbamate syntheses involving boronic acids .
Methodological Tip : Optimize solvent polarity and acid strength (e.g., p-toluenesulfonic acid vs. HClO₄) to balance solubility and reaction efficiency. Monitor by TLC or HPLC for Boc group incorporation .
Basic: How can researchers characterize the stability of the tert-butyl ester under varying reaction conditions?
The tert-butyl ester is stable under basic and nucleophilic conditions but labile under strong acids (e.g., HCl, TFA) or elevated temperatures. Stability assays should include:
- Acidolysis kinetics : Expose the compound to TFA/DCM (1:4) and track decomposition via ¹H NMR or LC-MS.
- Thermogravimetric analysis (TGA) : Assess thermal stability up to 150°C.
- Hydrolytic resistance : Test in aqueous buffers (pH 1–12) at 25–60°C .
Data Contradiction Note : Some studies report premature deprotection in weakly acidic conditions (pH 4–5), conflicting with traditional Boc stability claims. Validate using controlled hydrolysis experiments .
Advanced: How does the ethynyl substituent influence stereochemical outcomes in downstream reactions?
The ethynyl group’s linear geometry and π-bond rigidity can enforce specific conformations, affecting regioselectivity in cycloadditions or nucleophilic additions. For example:
- Click chemistry : The ethynyl group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming triazoles with defined stereochemistry. Steric hindrance from the tert-butyl carbamate may bias product geometry .
- Sonogashira coupling : The chloro substituent at position 3 enhances electrophilicity, enabling selective cross-coupling with aryl/heteroaryl halides. Use Pd(PPh₃)₄/CuI catalysts in amine bases (e.g., Et₃N) for optimal yields .
Mechanistic Insight : Density functional theory (DFT) calculations can model transition states to predict stereochemical outcomes .
Advanced: How to resolve contradictions in reported yields for tert-butyl carbamate syntheses?
Discrepancies arise from divergent protocols:
- Solvent effects : Polar aprotic solvents (DMF, THF) improve solubility but may hydrolyze intermediates. Compare yields in t-BuOAC vs. DCM .
- Catalyst loading : Overuse of H₂SO₄ or HClO₄ in tert-butylation can degrade sensitive substrates. Titrate acid equivalents and track by in situ IR spectroscopy .
- By-product analysis : Use GC-MS or MALDI-TOF to identify side products (e.g., tert-butyl ethers from competing alkylation) .
Case Study : A 2023 study achieved 66% yield via LDA-mediated alkylation of tert-butyl acetate, whereas TFA-catalyzed methods yielded <10% under similar conditions .
Basic: What analytical techniques are critical for purity assessment of this compound?
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradient.
- NMR : Confirm tert-butyl singlet at δ 1.2–1.4 ppm (¹H) and carbonyl resonance at δ 150–155 ppm (¹³C).
- HRMS : Verify molecular ion [M+H]⁺ with <3 ppm error .
Pitfall Alert : Residual TFA from synthesis may suppress ionization in ESI-MS. Neutralize with NH₄HCO₃ before analysis .
Advanced: What strategies mitigate steric hindrance during functionalization of the ethynyl group?
- Protection-deprotection : Temporarily mask the carbamate with a photolabile group (e.g., nitroveratryl) to reduce steric bulk during ethynyl modifications .
- Microwave-assisted synthesis : Enhance reaction kinetics for sluggish transformations (e.g., alkyne halogenation) .
- Computational modeling : Use molecular docking to predict accessible reaction sites .
Basic: How to handle contradictions in reported reaction conditions for Boc deprotection?
While TFA/DCM is standard, some studies note incomplete deprotection. Alternatives include:
- HCl in dioxane : Mild conditions (4 M HCl, 0°C) for acid-sensitive substrates.
- Enzymatic cleavage : Lipases in biphasic systems (e.g., phosphate buffer/EtOAc) for green chemistry applications .
Validation Protocol : Compare deprotection efficiency via ¹H NMR integration of tert-butyl signals .
Advanced: Can the chloro substituent participate in directed ortho-metalation (DoM) for further functionalization?
Yes. The chloro group directs lithiation at the ortho position using LDA or LTMP. Subsequent quenching with electrophiles (e.g., CO₂, aldehydes) introduces functional groups:
Lithiate at –78°C in THF.
Add electrophile (e.g., DMF for formylation).
Quench with NH₄Cl .
Limitation : The ethynyl group may compete as a directing group. Use DFT to predict site selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
